molecular formula C23H36FN6Na2O15P B1264189 Fostamatinib disodium CAS No. 914295-16-2

Fostamatinib disodium

Número de catálogo B1264189
Número CAS: 914295-16-2
Peso molecular: 732.5 g/mol
Clave InChI: ZQGJCHHKJNSPMS-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fostamatinib disodium is used to treat low platelet levels (thrombocytopenia) in the blood in patients with chronic immune thrombocytopenia (ITP) who have received treatment that did not work well . This medicine is available only with your doctor’s prescription .


Synthesis Analysis

Fostamatinib is designed as a prodrug and cleavage of its active moiety R406 in the intestine . R406 is the major product in the blood . It is metabolized by cytochrome 3A4 and UGT1A9 in the liver and is dominantly excreted in feces after anaerobic modification by the gut microbiota .


Molecular Structure Analysis

The chemical formula of Fostamatinib disodium hexahydrate is C23H36FN6Na2O15P . Its exact mass is 732.18 and its molecular weight is 732.520 .


Chemical Reactions Analysis

Fostamatinib is a prodrug rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 has a high protein binding ratio and is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver and excreted into feces . R406 is a substrate of P-glycoprotein, whereas fostamatinib and R406 inhibit breast cancer resistance protein with high intestinal concentration/IC 50 values . Great attention should be paid to the drug–drug interactions with the substrates of these transporters, especially statins .


Physical And Chemical Properties Analysis

Fostamatinib is a prodrug rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 has a high protein binding ratio and is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver and excreted into feces . R406 is a substrate of P-glycoprotein, whereas fostamatinib and R406 inhibit breast cancer resistance protein with high intestinal concentration/IC 50 values .

Aplicaciones Científicas De Investigación

1. Rheumatoid Arthritis Treatment

Fostamatinib disodium, as R788, is a prodrug that gets converted to R406 upon oral administration. R406 inhibits spleen tyrosine kinase, essential for the expression of proinflammatory cytokines. This mechanism has shown efficacy in controlling rheumatoid arthritis in patients not responding to methotrexate and some biologic agents, offering a potential new treatment option in rheumatoid arthritis therapy (Morales-Torres, 2010).

2. Autoimmune and Allergic Diseases

Fostamatinib disodium targets the non-receptor tyrosine kinase Syk, which is involved in immune effector cells' signaling. Its inhibition shows promising results in autoimmune, allergic, and malignant diseases. It has displayed efficacy in various cell types in vitro and effectiveness in animal models, including asthma, lupus, and lymphoma (McAdoo & Tam, 2011).

3. Immune Thrombocytopenia

In the treatment of immune thrombocytopenia (ITP), fostamatinib disodium acts as an inhibitor during phagocytosis, targeting a previously unexplored mechanism in ITP pathogenesis. It has shown sustained responses and manageable adverse events in patients with heavily treated chronic ITP (Newland et al., 2018).

4. Chronic Immune Thrombocytopenia Management

Fostamatinib has been approved for treating chronic immune thrombocytopenia in patients who have not responded adequately to at least one prior line of therapy. It acts as a spleen tyrosine kinase inhibitor, offering a novel approach to managing chronic ITP (Connell & Berliner, 2019).

5. Non-Hodgkin Lymphoma and Chronic Lymphocytic Leukemia

Fostamatinib disodium has shown significant clinical activity in treating non-Hodgkin lymphoma and chronic lymphocytic leukemia. Its mechanism of action includes inhibiting Syk, which is crucial in B-cell receptor-mediated signals, essential for the survival of certain malignant B-cells (Griffin et al., 2018).

Safety And Hazards

Fostamatinib can cause skin irritation, allergic skin reaction, serious eye damage, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and is suspected of causing genetic defects and damaging fertility or the unborn child . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Fostamatinib is being studied for the treatment of other conditions and types of cancer . Participants who complete the study and show evidence that fostamatinib has increased their blood cell counts may enroll in an extension study to continue taking fostamatinib .

Propiedades

IUPAC Name

disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2/q;2*+1;;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGJCHHKJNSPMS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36FN6Na2O15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fostamatinib disodium

CAS RN

914295-16-2
Record name Fostamatinib disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914295162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl]-, disodium salt, hexahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSTAMATINIB DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86EEZ49YVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fostamatinib disodium
Reactant of Route 2
Reactant of Route 2
Fostamatinib disodium
Reactant of Route 3
Reactant of Route 3
Fostamatinib disodium
Reactant of Route 4
Reactant of Route 4
Fostamatinib disodium
Reactant of Route 5
Reactant of Route 5
Fostamatinib disodium
Reactant of Route 6
Reactant of Route 6
Fostamatinib disodium

Citations

For This Compound
1,120
Citations
SP McAdoo, FWK Tam - Drugs of the Future, 2011 - ncbi.nlm.nih.gov
The non-receptor tyrosine kinase Syk has a diverse range of biological functions, including a critical role in the intracellular signalling cascade for the surface immunoglobulin receptor …
Number of citations: 56 www.ncbi.nlm.nih.gov
JW Friedberg, J Sharman… - Blood, The Journal …, 2010 - ashpublications.org
… These data prompted a phase 1/2 clinical trial of fostamatinib disodium, the first clinically available oral Syk inhibitor, in patients with recurrent B-cell non-Hodgkin lymphoma (B-NHL). …
Number of citations: 933 ashpublications.org
M Suljagic, PG Longo, S Bennardo… - Blood, The Journal …, 2010 - ashpublications.org
… To test this possibility, we have now evaluated the efficacy of R406 and its prodrug fostamatinib disodium (also called R788) in the Eμ-T-cell leukemia 1 (TCL1) transgenic mouse model …
Number of citations: 173 ashpublications.org
J Morales-Torres - Int. J. Clin. Rheumatol, 2010 - researchgate.net
R788 (fostamatinib disodium) is a prodrug rapidly converted to R406 upon oral administration. R406 is a potent inhibitor of spleen tyrosine kinase, required for the expression of a …
Number of citations: 4 www.researchgate.net
JW Friedberg, J Sharman, J Schaefer-Cutillo… - Blood, 2008 - Elsevier
Certain normal and malignant B-cells rely upon “tonic” B-cell receptor (BCR)-mediated survival signals. BCR signaling induces the phosphorylation of the associated Ig alpha and beta …
Number of citations: 39 www.sciencedirect.com
D Dierickx, J Neefs - Expert Opinion on Pharmacotherapy, 2022 - Taylor & Francis
… the development of fostamatinib disodium, its characteristics, … the efficacy of fostamatinib disodium in adult patients with … efficacy and safety of fostamatinib disodium. All patients who …
Number of citations: 4 www.tandfonline.com
RM Rossi, V Grose, P Pine, RI Fisher, CT Jordan… - Blood, 2009 - Elsevier
… We and others have demonstrated that fostamatinib disodium (FosD: a prodrug of R406, a potent and specific inhibitor of Syk) induces apoptosis in lymphoma cell lines and primary …
Number of citations: 3 www.sciencedirect.com
R Hart, A Herring, GP Howell… - … Process Research & …, 2015 - ACS Publications
… products are of critical importance since they are not effectively removed during downstream processing and can have negative impact on the overall purity of fostamatinib disodium 1. …
Number of citations: 8 pubs.acs.org
L Fala - ahdbonline.com
… Fostamatinib disodium hexahydrate is the first SYK inhibitor approved by the FDA for the treatment of patients with chronic ITP. The FDA approval of fostamatinib disodium hexahydrate …
Number of citations: 3 www.ahdbonline.com
A Newland, EJ Lee, V McDonald, JB Bussel - Immunotherapy, 2018 - Future Medicine
… Fostamatinib disodium is an orally-bioavailable investigational agent being developed for treatment of primary persistent/chronic adult ITP. Fostamatinib inhibits FcR-triggered, Syk-…
Number of citations: 65 www.futuremedicine.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.